

# Application Notes and Protocols: 5-TAMRA-DRVYIHP for In Vivo Imaging

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## Compound of Interest

Compound Name: 5-Tamra-DRVYIHP

Cat. No.: B1150016

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## Introduction

**5-TAMRA-DRVYIHP** is a novel fluorescent probe designed for in vivo imaging applications. This probe consists of the well-characterized fluorophore, 5-Carboxytetramethylrhodamine (5-TAMRA), covalently linked to the peptide sequence DRVYIHP. This seven-amino-acid sequence corresponds to a fragment of the Vasoactive Intestinal Peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and inflammation. The DRVYIHP peptide sequence is recognized by VIP receptors (VPAC1 and VPAC2), which are often overexpressed in various cancers and inflammatory conditions.

The conjugation of 5-TAMRA to the DRVYIHP peptide allows for the non-invasive visualization and tracking of VIP receptor-expressing cells and tissues in vivo. 5-TAMRA is a bright, photostable orange-red fluorescent dye with excitation and emission maxima well-suited for many in vivo imaging systems.<sup>[1][2][3]</sup> This application note provides detailed protocols for the use of **5-TAMRA-DRVYIHP** in preclinical in vivo imaging studies.

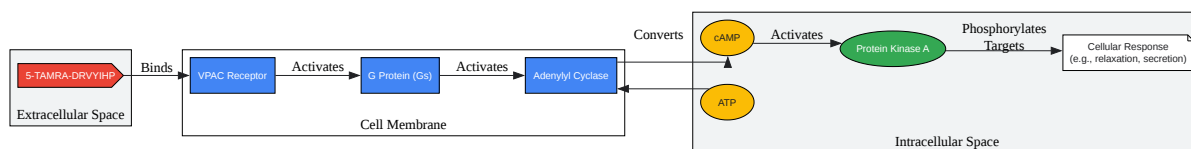
## Product Specifications

The following table summarizes the key quantitative data and specifications for the **5-TAMRA-DRVYIHP** fluorescent probe.

Parameter	Specification	Reference
Probe Name	5-TAMRA-DRVYIHP	-
Molecular Formula	C59H73N11O16	Calculated
Molecular Weight	1192.28 g/mol	Calculated
Fluorophore	5-Carboxytetramethylrhodamine (5-TAMRA)	[1][3]
Peptide Sequence	Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP)	[4]
Excitation Maximum ( $\lambda_{ex}$ )	~546 nm	[2][5]
Emission Maximum ( $\lambda_{em}$ )	~579 nm	[2][3]
Extinction Coefficient	~95,000 M <sup>-1</sup> cm <sup>-1</sup>	[5]
Quantum Yield	~0.1	[5]
Purity (HPLC)	>95%	Assumed
Storage	-20°C, protect from light	[6]
Solubility	Water, DMSO, DMF	[7]

## Signaling Pathway

The DRVYIHP peptide fragment of VIP is expected to bind to VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors. Upon binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the various physiological effects of VIP.[8]



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**Caption:** VIP receptor signaling pathway.

## Experimental Protocols

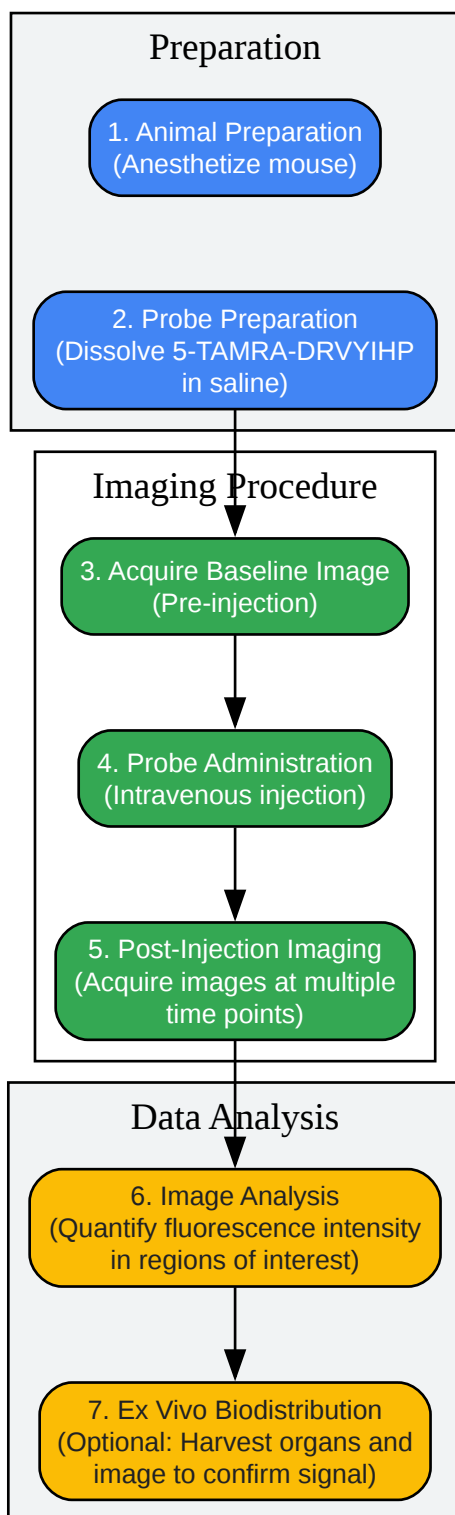
### Protocol 1: In Vivo Fluorescence Imaging of VIP Receptor Expression

This protocol describes the use of **5-TAMRA-DRVYIHP** for non-invasive in vivo imaging in a murine model.

Materials:

- **5-TAMRA-DRVYIHP** probe
- Sterile, pyrogen-free saline or PBS
- Anesthetic (e.g., isoflurane)
- Animal model (e.g., tumor-bearing nude mice)
- In vivo fluorescence imaging system with appropriate filters for 5-TAMRA
- Syringes and needles for injection

Workflow Diagram:



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